1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(1-NAPHTHYLMETHYL)PIPERAZINE
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Overview
Description
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(1-NAPHTHYLMETHYL)PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a naphthylmethyl group and a tert-butylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(1-NAPHTHYLMETHYL)PIPERAZINE typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with 1-naphthylmethylpiperazine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. the synthesis likely follows similar routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(1-NAPHTHYLMETHYL)PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Friedel-Crafts alkylation or acylation can be used with catalysts like aluminum chloride (AlCl3).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(1-NAPHTHYLMETHYL)PIPERAZINE has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(1-NAPHTHYLMETHYL)PIPERAZINE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activity or receptor binding. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
- 1-[(4-tert-butylphenyl)sulfonyl]-4-(1-naphthylmethyl)piperazine
- tert-butyl 4-((4-nitrophenyl)sulfonyl)piperazine-1-carboxylate
Comparison: Compared to similar compounds, 1-{[4-(TERT-BUTYL)PHENYL]SULFONYL}-4-(1-NAPHTHYLMETHYL)PIPERAZINE stands out due to its unique combination of a naphthylmethyl group and a tert-butylphenylsulfonyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-(4-tert-butylphenyl)sulfonyl-4-(naphthalen-1-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O2S/c1-25(2,3)22-11-13-23(14-12-22)30(28,29)27-17-15-26(16-18-27)19-21-9-6-8-20-7-4-5-10-24(20)21/h4-14H,15-19H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQDLQUORXVWRHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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